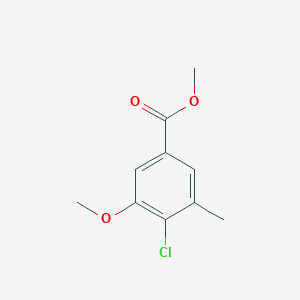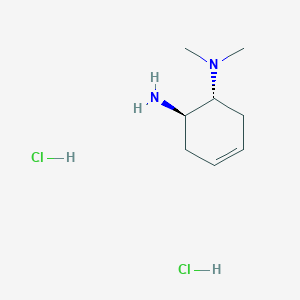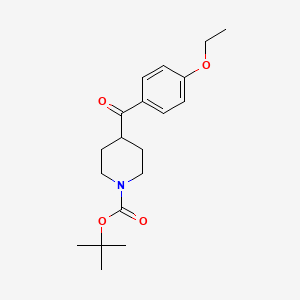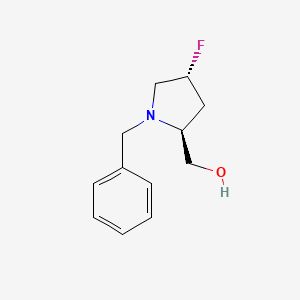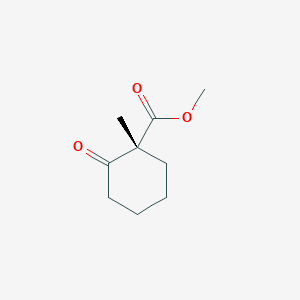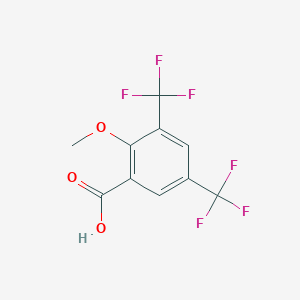
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C10H6F6O3. It is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzoic acid core. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dibromo-2-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to facilitate the substitution of bromine atoms with trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing techniques like recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitrating agents (HNO3/H2SO4) and halogenating agents (Br2/FeBr3) are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Results in various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)benzoic acid: Lacks the methoxy group but shares similar trifluoromethyl substitutions.
3,5-Bis(trifluoromethyl)cinnamic acid: Contains a cinnamic acid core instead of a benzoic acid core.
3,5-Bis(trifluoromethyl)phenylacetic acid: Features a phenylacetic acid structure with trifluoromethyl groups.
Uniqueness
3,5-Bis(trifluoromethyl)-2-methoxybenzoic acid is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it particularly useful in fine-tuning the activity and selectivity of biologically active compounds.
Propiedades
Fórmula molecular |
C10H6F6O3 |
|---|---|
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
2-methoxy-3,5-bis(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H6F6O3/c1-19-7-5(8(17)18)2-4(9(11,12)13)3-6(7)10(14,15)16/h2-3H,1H3,(H,17,18) |
Clave InChI |
QXKHBZGPGPNUGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


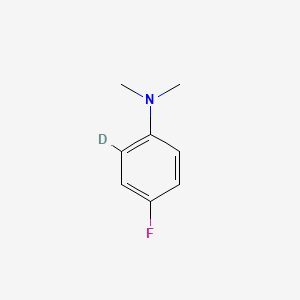
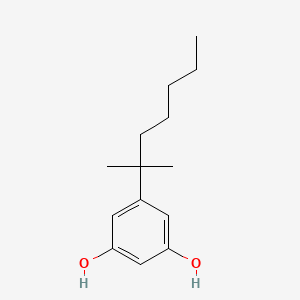
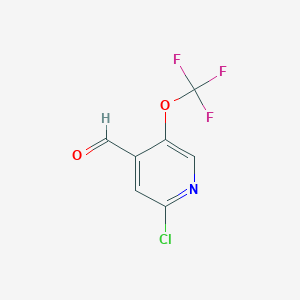
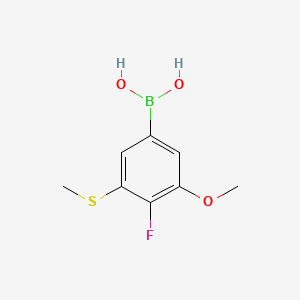
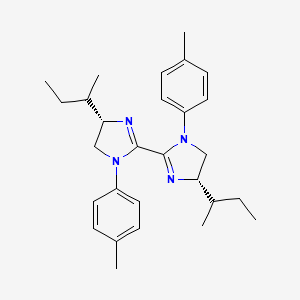
![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)

